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molecular formula C10H13NO2 B8796129 N-(2-hydroxyethyl)-N-methylbenzamide CAS No. 57440-15-0

N-(2-hydroxyethyl)-N-methylbenzamide

Cat. No. B8796129
M. Wt: 179.22 g/mol
InChI Key: NRERZMANNBLBLG-UHFFFAOYSA-N
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Patent
US05478851

Procedure details

Ethyl benzoate (16.0 g, 15.3 ml) was dissolved in 2-(N-methylamino)ethanol (200 ml) and the mixture heated at reflux for 17.5 hours, cooled and diluted with water (1 l). The mixture was extracted with dichloromethane (4×200 ml), and the combined dichloromethane solutions washed with brine (300 ml), dried (MgSO4) and evaporated. The title compound, an oil, was used without further purification.
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9]CC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:12][NH:13][CH2:14][CH2:15][OH:16]>O>[C:1]([N:13]([CH2:14][CH2:15][OH:16])[CH3:12])(=[O:9])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
15.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC
Name
Quantity
200 mL
Type
reactant
Smiles
CNCCO
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17.5 hours
Duration
17.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (4×200 ml)
WASH
Type
WASH
Details
the combined dichloromethane solutions washed with brine (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The title compound, an oil, was used without further purification

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)N(C)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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